molecular formula C11H13F2N B1465661 Cyclopropylmethyl-(3,5-difluorobenzyl)-amine CAS No. 1183374-85-7

Cyclopropylmethyl-(3,5-difluorobenzyl)-amine

Cat. No. B1465661
CAS RN: 1183374-85-7
M. Wt: 197.22 g/mol
InChI Key: AKTQEJBWIWYIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopropylmethyl-(3,5-difluorobenzyl)-amine” is a complex organic compound. It likely contains a cyclopropylmethyl group (a cyclopropane ring attached to a methyl group), a 3,5-difluorobenzyl group (a benzene ring with fluorine atoms at the 3 and 5 positions and a methyl group), and an amine group (a nitrogen atom with a lone pair of electrons) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its cyclopropylmethyl, 3,5-difluorobenzyl, and amine groups. The exact structure would depend on how these groups are connected .


Chemical Reactions Analysis

The reactivity of this compound would depend on the presence and location of its functional groups. For example, the amine group might participate in reactions involving the nitrogen atom’s lone pair of electrons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the compound’s polarity, the presence of aromatic rings, and the types and locations of functional groups .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, many organic compounds pose risks related to flammability, reactivity, and health hazards .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if the compound showed promising biological activity, future research might focus on optimizing its structure for use in drug development .

properties

IUPAC Name

1-cyclopropyl-N-[(3,5-difluorophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-10-3-9(4-11(13)5-10)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTQEJBWIWYIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylmethyl-(3,5-difluorobenzyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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